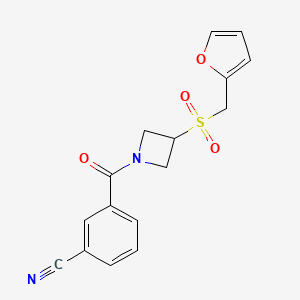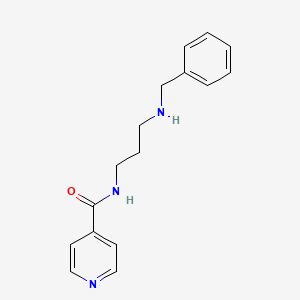
N-(3-Benzylamino-propyl)-isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Benzylamino-propyl)-isonicotinamide: is an organic compound with the molecular formula C16H20N3O It is a derivative of isonicotinamide, featuring a benzylamino-propyl group attached to the nitrogen atom of the isonicotinamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Benzylamino-propyl)-isonicotinamide typically involves the reaction of isonicotinic acid or its derivatives with 3-benzylamino-propylamine. One common method is the amidation reaction, where isonicotinic acid is first converted to its acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with 3-benzylamino-propylamine to form the desired amide.
Reaction Conditions:
Step 1: Conversion of isonicotinic acid to isonicotinoyl chloride using thionyl chloride.
Step 2: Amidation reaction with 3-benzylamino-propylamine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the process.
化学反応の分析
Types of Reactions
N-(3-Benzylamino-propyl)-isonicotinamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or amines.
科学的研究の応用
N-(3-Benzylamino-propyl)-isonicotinamide: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biology: The compound is used in studies related to cell signaling and molecular interactions due to its structural similarity to biologically active molecules.
Materials Science: It is explored for its use in the synthesis of novel polymers and materials with specific properties, such as conductivity or biocompatibility.
Industry: The compound is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical processes.
作用機序
The mechanism by which N-(3-Benzylamino-propyl)-isonicotinamide exerts its effects is primarily through its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and hydrophobic interactions with proteins, influencing their activity. The isonicotinamide moiety can interact with enzymes involved in metabolic pathways, potentially inhibiting or modulating their function.
類似化合物との比較
N-(3-Benzylamino-propyl)-isonicotinamide: can be compared with other similar compounds, such as:
N-Benzyl-N-[3-[3-(benzylamino)propoxy]propyl]amine: This compound has a similar benzylamino group but differs in its overall structure and properties.
N-Benzyl-3-aminopropan-1-ol: Another related compound with a benzylamino group, but with different functional groups and applications.
Uniqueness:
- The presence of both the benzylamino and isonicotinamide groups in This compound provides a unique combination of properties, making it versatile for various applications in research and industry.
Conclusion
This compound: is a compound of significant interest due to its versatile applications in medicinal chemistry, biology, materials science, and industry. Its unique structure allows it to participate in various chemical reactions and interact with biological targets, making it a valuable tool in scientific research.
特性
IUPAC Name |
N-[3-(benzylamino)propyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c20-16(15-7-11-17-12-8-15)19-10-4-9-18-13-14-5-2-1-3-6-14/h1-3,5-8,11-12,18H,4,9-10,13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTYBPYVHPQGCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCCNC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
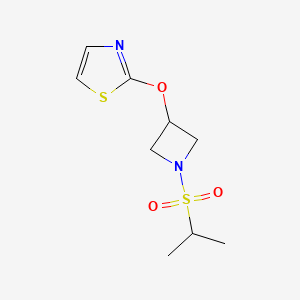
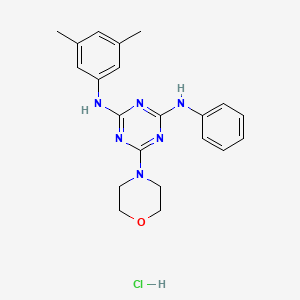
![2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2812926.png)
![(E)-4-[(2-Bromopyridine-4-carbonyl)amino]but-2-enoic acid](/img/structure/B2812927.png)
![[4-(1-Ethyl-5-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine;methanol](/img/new.no-structure.jpg)
![3-(3,5-Dimethoxyphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2812930.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3,3,3-trifluoro-N-methylpropane-1-sulfonamide](/img/structure/B2812931.png)
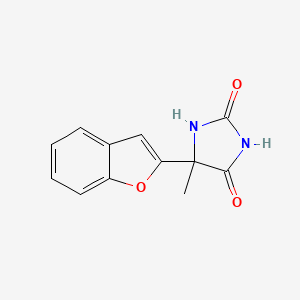
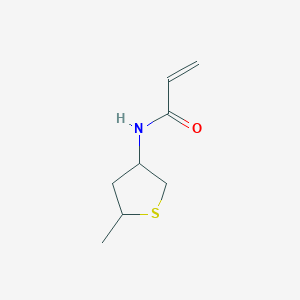

![N-(furan-2-ylmethyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2812937.png)
![2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-ethoxyphenol](/img/structure/B2812938.png)
